molecular formula C14H20N2O2 B1530382 (S)-2-Methylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester CAS No. 1354008-80-2

(S)-2-Methylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B1530382
CAS No.: 1354008-80-2
M. Wt: 248.32 g/mol
InChI Key: NCMQXKLVNCDNLT-ZDUSSCGKSA-N
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Description

(S)-2-Methylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a methylamino group, and a benzyl ester moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with pyrrolidine-1-carboxylic acid benzyl ester as the starting material.

  • Methylation: The pyrrolidine ring is methylated using methylamine under specific reaction conditions to introduce the methylamino group.

  • Purification: The resulting compound is purified through techniques such as recrystallization or chromatography to obtain the desired (S)-enantiomer.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.

  • Continuous Flow Synthesis: Advanced methods such as continuous flow synthesis can be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

(S)-2-Methylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific oxidation conditions.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-2-Methylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester: has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis and can be used to create more complex molecules.

  • Biology: The compound can be used in biological studies to investigate its interaction with various biomolecules.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-2-Methylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(S)-2-Methylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester: can be compared with other similar compounds, such as:

  • Pyrrolidine-1-carboxylic acid benzyl ester: Lacks the methylamino group.

  • 2-Methylaminomethyl-pyrrolidine: Lacks the carboxylic acid and benzyl ester groups.

  • Other benzyl esters: Different functional groups attached to the benzyl ester moiety.

Uniqueness: The presence of both the methylamino group and the benzyl ester moiety in the same molecule makes This compound unique and potentially useful in various applications.

Properties

IUPAC Name

benzyl (2S)-2-(methylaminomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-15-10-13-8-5-9-16(13)14(17)18-11-12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMQXKLVNCDNLT-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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